molecular formula C7H16N2O B1429138 1-(4-Methylmorpholin-2-yl)ethan-1-amine CAS No. 1421603-49-7

1-(4-Methylmorpholin-2-yl)ethan-1-amine

Cat. No.: B1429138
CAS No.: 1421603-49-7
M. Wt: 144.21 g/mol
InChI Key: JANJYTWFQWHFER-UHFFFAOYSA-N
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Description

1-(4-Methylmorpholin-2-yl)ethan-1-amine is a chemical compound with the molecular formula C7H16N2O and a molecular weight of 144.22 g/mol It is known for its unique structure, which includes a morpholine ring substituted with a methyl group and an ethanamine side chain

Preparation Methods

The synthesis of 1-(4-Methylmorpholin-2-yl)ethan-1-amine typically involves the reaction of morpholine derivatives with appropriate reagents. One common synthetic route includes the alkylation of 4-methylmorpholine with an ethanamine derivative under controlled conditions . Industrial production methods may involve large-scale synthesis using similar reaction pathways, optimized for yield and purity.

Chemical Reactions Analysis

1-(4-Methylmorpholin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and organic solvents, depending on the desired transformation. Major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Methylmorpholin-2-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methylmorpholin-2-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The morpholine ring and ethanamine side chain allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

1-(4-Methylmorpholin-2-yl)ethan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and reactivity, making it valuable for targeted applications in research and industry.

Biological Activity

1-(4-Methylmorpholin-2-yl)ethan-1-amine, also known as MMAE (methylmorpholine ethanamine), is a compound that has garnered attention for its potential biological activities. The structural characteristics of this compound suggest various interactions with biological targets, including enzymes and receptors. This article reviews the biological activity of MMAE, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7_7H16_{16}N2_2O
  • IUPAC Name : this compound
  • Structural Features : The compound contains a morpholine ring, which is known for its ability to engage in hydrogen bonding and interact with various biological macromolecules.

The biological activity of MMAE is primarily attributed to its ability to interact with specific proteins and enzymes. It may modulate the activity of neurotransmitter receptors and influence cellular signaling pathways. The precise mechanism remains to be fully elucidated; however, studies suggest that it may act as an inhibitor or modulator in various biochemical processes.

Biological Activities

  • Antitumor Activity : Preliminary studies indicate that MMAE exhibits cytotoxic effects against certain cancer cell lines. For instance, compounds with similar morpholine structures have been shown to inhibit cell proliferation in human lung cancer (SK-LU-1) and hepatocellular carcinoma (HepG2) cells .
  • Neurotransmitter Modulation : Given its structural similarity to known psychoactive substances, MMAE may influence neurotransmitter systems, potentially affecting mood and cognition. Research into related compounds suggests they can act as selective serotonin reuptake inhibitors (SSRIs), although specific data on MMAE is limited .
  • Antimicrobial Properties : Some derivatives of morpholine compounds have demonstrated antibacterial activity against multidrug-resistant strains of bacteria. While direct studies on MMAE are sparse, the presence of the morpholine ring suggests potential for similar activity against Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Several studies have explored the biological implications of morpholine-based compounds:

StudyFindings
Synthesis and Evaluation of Morpholine Derivatives A study reported that morpholine derivatives exhibited significant cytotoxicity against various cancer cell lines with IC50_{50} values ranging from 0.5 to 5 μM .
Antimicrobial Activity Assessment Research indicated that morpholine-containing compounds had effective minimal inhibitory concentrations (MICs) against resistant bacterial strains, suggesting a broad-spectrum antimicrobial potential .
Neuropharmacological Studies Investigations into related compounds revealed potential modulation of serotonin pathways, indicating possible antidepressant effects .

Properties

IUPAC Name

1-(4-methylmorpholin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-6(8)7-5-9(2)3-4-10-7/h6-7H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANJYTWFQWHFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CN(CCO1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421603-49-7
Record name 1-(4-methylmorpholin-2-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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